![molecular formula C19H29N5O2S B6493891 1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide CAS No. 1302299-77-9](/img/structure/B6493891.png)
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide
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Description
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H29N5O2S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.20419636 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory activities . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in inflammatory pathways.
Mode of Action
Based on its structural similarity to other anti-inflammatory agents, it may interact with its targets to modulate their activity, thereby reducing inflammation .
Biochemical Pathways
Result of Action
Given its potential anti-inflammatory properties , it may result in the reduction of inflammation at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Biological Activity
1,3,5-Trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Structural Characteristics
The compound features:
- Pyrazole Core : A five-membered ring structure that contributes to the biological activity.
- Sulfonamide Group : Known for its pharmacological properties, enhancing the compound's interaction with biological targets.
- Phenylpiperazine Moiety : This group is crucial for receptor binding and activity modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies have shown that similar pyrazole derivatives possess significant anti-inflammatory effects. For instance:
- In Vivo Studies : Compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM compared to standard drugs like dexamethasone .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Line Studies : Compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 49.85 µM in apoptosis induction in tumor cells .
Antimicrobial Activity
The presence of a piperazine moiety enhances the antimicrobial activity of pyrazole derivatives:
- Bacterial Inhibition : Some studies reported effective inhibition against strains such as E. coli and S. aureus, indicating a promising avenue for developing new antimicrobial agents .
Case Studies and Research Findings
A comprehensive review of the literature reveals various studies focusing on the synthesis and evaluation of pyrazole derivatives:
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The lipophilicity imparted by the trimethyl group enhances binding affinity to various receptors, potentially leading to improved therapeutic effects.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-16-19(17(2)22(3)21-16)27(25,26)20-10-7-11-23-12-14-24(15-13-23)18-8-5-4-6-9-18/h4-6,8-9,20H,7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDABCJZSIHFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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